Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate
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Overview
Description
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate is an organic compound with the molecular formula C11H11FN4O4S. It is a fluorinated sulfonyl ester that contains a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Sulfonylation: The tetrazole derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Esterification: Finally, the ester group is introduced by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Oxidation: Sulfonic acids or other oxidized products.
Reduction: Sulfides or thiols.
Scientific Research Applications
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Chemical Synthesis: It is employed as a reagent in various organic synthesis reactions to introduce fluorinated and sulfonyl functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic residues in the target molecule. The tetrazole ring contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-Fluoro-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetate: Similar structure but with different substitution patterns on the tetrazole ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-Chloro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate: Similar structure but with a chlorine atom instead of a fluorine atom.
These compounds share similar chemical properties and reactivity but differ in their biological activities and applications due to variations in their functional groups.
Biological Activity
Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate is a synthetic organic compound notable for its complex structure, which includes a fluorine atom, a tetrazole ring, and a sulfonyl group. The compound's molecular formula is C11H11FN4O4S . The presence of the tetrazole moiety is significant in medicinal chemistry due to its bioisosteric properties, which often mimic carboxylic acids and amides, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound can be attributed to its structural features. Specifically, the electrophilic nature of the fluorine atom and the nucleophilic characteristics of the sulfonyl group facilitate various biochemical interactions. Preliminary studies suggest that this compound may interact with specific proteins involved in disease pathways, influencing their activity .
Pharmacological Properties
This compound exhibits several promising pharmacological properties:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects, likely due to the presence of the sulfonamide group .
- Anticancer Potential : Initial studies indicate that it may possess anticancer properties, although further research is necessary to confirm these findings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the compound can enhance its biological activity. The following table summarizes comparisons between this compound and related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-Tetrazole | Contains tetrazole ring | Antimicrobial, anticancer |
Sulfanilamide | Contains sulfonamide group | Antimicrobial |
Phenacetic acid | Contains an acetate moiety | Anti-inflammatory |
Ethyl 2-Fluoro... | Fluorinated structure with sulfonamide and tetrazole functionalities | Potentially broad pharmacological profile |
This comparison highlights how this compound's unique combination of functional groups could enhance its pharmacological profile compared to other compounds .
Synthesis and Interaction Studies
The synthesis of this compound typically involves multiple steps that require careful selection of reagents to achieve high yields and purity. Interaction studies have focused on its binding affinity with various biological targets. Early results indicate that it may bind effectively to certain enzymes or receptors involved in disease mechanisms .
Comparative Studies
Research has indicated that fluorinated compounds often exhibit different biological activities compared to their non-fluorinated counterparts. For example, fluorine substitution can enhance or diminish antimicrobial potency depending on the molecular context. In some cases, fluorinated derivatives have shown superior efficacy against specific pathogens .
Future Directions
Further research is essential to fully elucidate the mechanism of action and therapeutic potential of this compound. This includes detailed studies on its pharmacokinetics, toxicity profiles, and long-term effects in relevant biological systems.
Properties
Molecular Formula |
C11H11FN4O4S |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-(1-phenyltetrazol-5-yl)sulfonylacetate |
InChI |
InChI=1S/C11H11FN4O4S/c1-2-20-10(17)9(12)21(18,19)11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
UEGZZIJQMOZOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)S(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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